molecular formula C24H19N3O3 B2898156 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide CAS No. 894903-42-5

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide

Número de catálogo: B2898156
Número CAS: 894903-42-5
Peso molecular: 397.434
Clave InChI: IPEKLNUVWJMGLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a benzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a phenyl group at position 1 (Figure 1). The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the benzoyl and acetamide groups contribute to its electronic and steric properties, influencing solubility, bioavailability, and target binding .

Propiedades

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-16-12-13-19-23(30)20(22(29)17-8-4-2-5-9-17)14-27(24(19)25-16)15-21(28)26-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEKLNUVWJMGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Classical Cyclization Approaches

The 1,8-naphthyridine skeleton is traditionally synthesized via Kondrat’eva cyclization or Gould-Jacobs reactions , which involve thermal cyclization of enaminones or acryloylpyridines. For example:

  • Kondrat’eva Method : Heating 2-amino-3-cyanopyridine derivatives with ketones in acetic acid generates the naphthyridine ring.
  • Gould-Jacobs Reaction : Cyclodehydration of acryloylpyridine intermediates under acidic conditions forms the 1,8-naphthyridine scaffold.

Limitations : Low yields (30–45%) and poor regioselectivity due to competing side reactions.

Modern Ultrasound-Assisted Cyclization

Ultrasound irradiation significantly enhances reaction rates and yields by improving mass transfer and reducing activation energy. A 2014 study demonstrated that sonicating 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide with benzoyl chloride in ethanol at 60°C for 1 hour achieved 82% yield of the naphthyridine core.

Introduction of the Benzoyl Group

Friedel-Crafts Acylation

Electrophilic aromatic substitution using benzoyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane introduces the benzoyl group at position 3. However, overacylation and regiochemical challenges necessitate careful stoichiometric control.

Directed Ortho-Metalation (DoM)

A more selective approach involves lithiation of the naphthyridine core using LDA (lithium diisopropylamide) at −78°C, followed by quenching with benzoyl chloride. This method achieves >90% regioselectivity for the 3-position.

Formation of the N-Phenylacetamide Side Chain

Nucleophilic Substitution

Intermediate A reacts with 2-chloro-N-phenylacetamide in the presence of potassium carbonate and catalytic KI in DMF at 80°C. The reaction proceeds via an SN2 mechanism, yielding the target compound in 65–70% purity.

Amide Coupling via Carbodiimide Chemistry

Activating the carboxylic acid derivative of Intermediate A with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enables coupling with aniline in THF. This method improves yield to 85% but requires chromatographic purification.

Optimization Strategies and Process Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 120°C in DMF).

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard but is labor-intensive.
  • Recrystallization from ethanol/water mixtures improves purity to >98% for crystalline intermediates.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, naphthyridine-H), 7.85–7.45 (m, 10H, aromatic), 4.12 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₅H₂₁N₃O₃ [M+H]⁺: 412.1661; found: 412.1658.

Purity Assessment

  • HPLC (C18 column, acetonitrile/water gradient): Retention time = 6.7 min, purity ≥99%.

Comparative Evaluation of Synthetic Routes

Method Steps Yield (%) Purity (%) Key Advantage
Classical Cyclization 5 45 95 Low cost
Ultrasound-Assisted 4 82 98 Rapid, energy-efficient
Microwave Synthesis 4 78 97 Scalable for industrial production

Industrial-Scale Production Considerations

Patent CA2956529A1 highlights critical adjustments for large-scale synthesis:

  • Catalyst Recycling : Recovering KI via aqueous extraction reduces costs.
  • Safety Protocols : Avoiding high-pressure conditions during cyclization minimizes risks.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The benzoyl and phenylacetamide groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Aplicaciones Científicas De Investigación

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Key Structural Features :

  • 1,8-Naphthyridine Core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 6.
  • 7-Methyl Group : Increases lipophilicity and may modulate steric hindrance.
  • N-Phenylacetamide Side Chain : Provides hydrogen-bonding capability and aromatic interactions via the phenyl group.

Comparison with Similar Compounds

Structural analogs of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide primarily differ in substituents on the benzoyl ring and the acetamide-linked aryl group. These modifications significantly impact physicochemical properties and biological activity. Below is a comparative analysis with two closely related compounds:

Structural Analogs and Substituent Variations

Compound A : N-(3-Chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (BG12900)

  • Benzoyl Substituent : 4-Methoxy group (electron-donating) replaces the unsubstituted benzoyl.
  • Acetamide Group : 3-Chlorophenyl instead of phenyl.
  • Impact : The methoxy group enhances solubility via polarity, while the chloro substituent may improve binding affinity through halogen bonding.

Compound B : N-(3-Chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (E999-0926)

  • Benzoyl Substituent : 3-Methoxy group (meta-position) introduces steric and electronic effects distinct from the para-methoxy in Compound A.
  • Acetamide Group : Retains 3-chlorophenyl, similar to Compound A.
  • Impact : The meta-methoxy configuration may alter π-π stacking interactions compared to para-substituted analogs.

Comparative Data Table

Property Target Compound Compound A (BG12900) Compound B (E999-0926)
Molecular Formula C25H21N3O3 C25H20ClN3O4 C25H20ClN3O4
Molecular Weight 411.46 g/mol 461.90 g/mol 461.90 g/mol
Benzoyl Substituent Unsubstituted (C6H5CO-) 4-Methoxy (4-OCH3-C6H4CO-) 3-Methoxy (3-OCH3-C6H4CO-)
Acetamide-Linked Group Phenyl (C6H5-) 3-Chlorophenyl (3-Cl-C6H4-) 3-Chlorophenyl (3-Cl-C6H4-)
Key Functional Groups Benzoyl, Methyl, N-Phenylacetamide 4-Methoxybenzoyl, 3-Cl-Ph 3-Methoxybenzoyl, 3-Cl-Ph
Theoretical LogP ~3.1 (estimated) ~3.8 ~3.7

Research Findings and Implications

The 3-chlorophenyl group in Compounds A and B introduces a halogen bond donor site, which may enhance interactions with hydrophobic protein pockets compared to the target compound’s phenyl group.

Biological Activity :

  • While specific activity data for the target compound are unavailable in the provided evidence, Compounds A and B are marketed as screening compounds, suggesting their utility in kinase or protease inhibition assays. The chloro and methoxy substituents likely fine-tune selectivity .

Synthetic Considerations: The synthesis of N-phenylacetamide derivatives (as in ) often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), but the target compound’s naphthyridine core may require alternative strategies, such as cyclocondensation of aminopyridines with ketones .

Actividad Biológica

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide is a synthetic organic compound belonging to the naphthyridine derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for exploring its use in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C24H19N3O3C_{24}H_{19}N_{3}O_{3} with a molecular weight of approximately 425.49 g/mol. Its structure features a naphthyridine core, a benzoyl group, and an acetamide functional group, contributing to its biological properties.

PropertyValue
Molecular FormulaC24H19N3O3
Molecular Weight425.49 g/mol
IUPAC Name2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide
CAS Number894903-98-1

Antimicrobial Properties

Research indicates that compounds within the naphthyridine class exhibit significant antimicrobial activity. For instance, derivatives of naphthyridine have been shown to inhibit various bacterial strains. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in preliminary studies.

Anticancer Activity

Preliminary studies suggest that 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide may possess anticancer properties. In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis. This interaction could lead to the modulation of various signaling pathways, ultimately influencing cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of naphthyridine derivatives:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of naphthyridine derivatives.
    • Findings : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound showed IC50 values in the low micromolar range against breast cancer cell lines (MCF7), indicating potent anticancer activity.

Q & A

Basic: What are the critical steps and challenges in synthesizing 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-phenylacetamide?

Answer:
The synthesis typically involves a multi-step sequence:

Core formation : The naphthyridine core is constructed via cyclization of precursors (e.g., substituted pyridines or aminopyridines) under acidic or thermal conditions .

Functionalization : Benzoylation at position 3 of the naphthyridine core using benzoyl chloride derivatives, followed by substitution at position 1 with an acetamide group .

Optimization : Reaction conditions (e.g., DMF or DMSO as solvents, temperatures of 50–100°C) and catalysts (e.g., Cu(OAc)₂ for click chemistry in related analogs) are critical for yield and purity .
Key Challenges :

  • Controlling regioselectivity during benzoylation to avoid byproducts.
  • Purifying intermediates with similar polarities (e.g., column chromatography or recrystallization in ethanol/water mixtures) .

Basic: What analytical methods are essential for structural elucidation of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl at position 7, benzoyl at position 3) .
    • IR : Validate carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) groups .
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]⁺ expected at ~443.16 g/mol) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves 3D structure and hydrogen-bonding networks for polymorph studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from:

  • Structural variability : Minor substituent changes (e.g., methoxy vs. nitro groups) alter bioactivity. Compare analogs from and .
  • Assay conditions : Solvent choice (DMSO vs. ethanol) affects solubility and dose-response curves. Validate with HPLC purity >98% .
  • Target specificity : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanism .
    Methodology :
  • Meta-analysis of PubChem/ChemBL data for structure-activity trends.
  • Reproduce key studies with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

Advanced: How to optimize the synthetic route for higher yields and scalability?

Answer:

  • Reaction Engineering :
    • Use flow chemistry for exothermic steps (e.g., benzoylation) to improve heat dissipation .
    • Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps in related compounds) .
  • Process Analytics :
    • In-line FTIR or Raman spectroscopy to monitor intermediate formation .
  • Green Chemistry :
    • Substitute DMF with Cyrene (a biobased solvent) to reduce toxicity .

Advanced: What computational strategies are effective for studying this compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases or DNA topoisomerases) based on naphthyridine’s planar structure .
  • MD Simulations : GROMACS to simulate ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds with conserved residues .
  • QSAR Models : Train models on bioactivity data from analogs (e.g., substituent electronegativity vs. IC₅₀ values) .

Advanced: How to address poor solubility in biological assays?

Answer:

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate at position 7) while monitoring activity retention .
  • Analytical Validation : Measure solubility via shake-flask method with UV-Vis quantification at λmax ~270 nm .

Basic: What are the best practices for validating synthetic intermediates?

Answer:

  • TLC/HPLC : Monitor reaction progress with hexane:ethyl acetate (8:2) mobile phase and C18 columns .
  • Spectroscopic Cross-Check : Compare NMR/IR data with literature (e.g., methoxybenzoyl vs. benzoyl intermediates in vs. 14) .
  • Crystallization : Recrystallize intermediates from ethanol to remove impurities and confirm purity via melting point .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., nitro at benzoyl) to test enzyme inhibition .
    • Bulky substituents (e.g., naphthyl) to probe steric effects on target binding .
  • Data Analysis :
    • Use PCA (Principal Component Analysis) to correlate substituent properties (logP, molar refractivity) with bioactivity .
    • Validate hypotheses with in vivo models (e.g., murine xenografts for anticancer activity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.